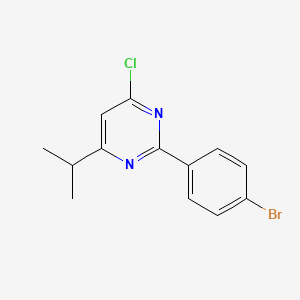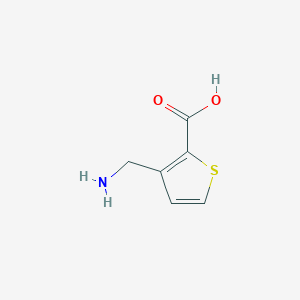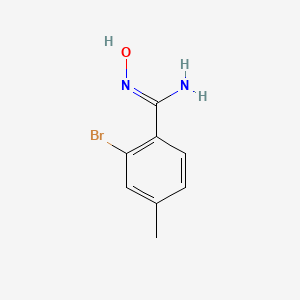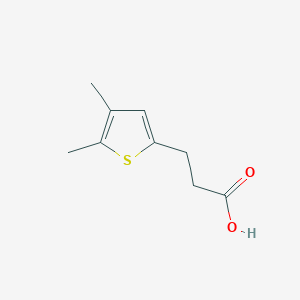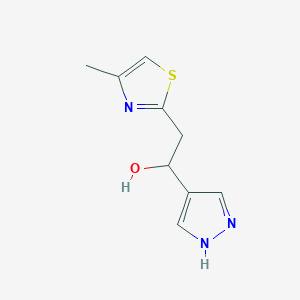
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: is an organic compound that features a thiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as an ethan-1-ol group. This can be achieved using a variety of coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic rings are of interest for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.
Materials Science: The unique electronic properties of the thiazole and pyrazole rings make the compound a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)ethanol: Lacks the pyrazole ring, which may result in different chemical properties and applications.
1-(1H-Pyrazol-4-yl)ethanol:
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical behavior and interactions.
Uniqueness
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both thiazole and pyrazole rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H11N3OS/c1-6-5-14-9(12-6)2-8(13)7-3-10-11-4-7/h3-5,8,13H,2H2,1H3,(H,10,11) |
InChI Key |
AUDVWNGBJSGNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
amine](/img/structure/B13316820.png)
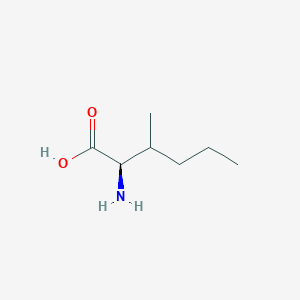
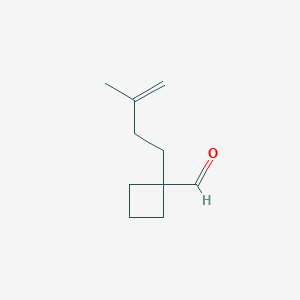
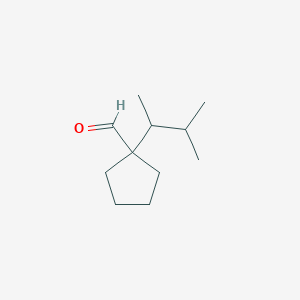
amine](/img/structure/B13316839.png)
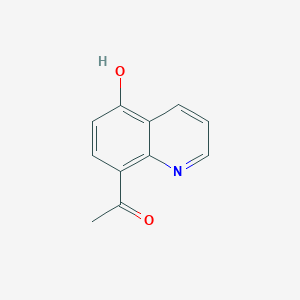
amine](/img/structure/B13316848.png)
